2,5-Difluoro-3-nitropyridine

Descripción general

Descripción

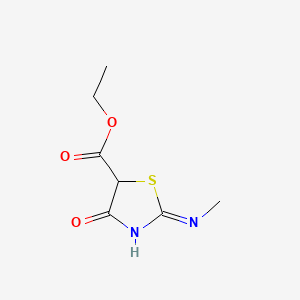

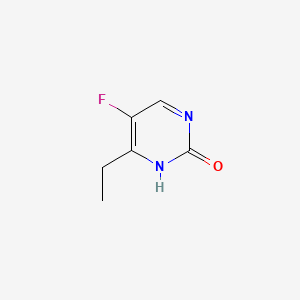

2,5-Difluoro-3-nitropyridine is a chemical compound with the CAS Number: 179558-82-8 . It has a molecular weight of 160.08 and its molecular formula is C5H2F2N2O2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-3-nitropyridine consists of a pyridine ring with two fluorine atoms and one nitro group attached . The exact positions of these groups on the pyridine ring give the compound its name .Physical And Chemical Properties Analysis

2,5-Difluoro-3-nitropyridine has a density of 1.6±0.1 g/cm3, a boiling point of 232.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.0±3.0 kJ/mol and a flash point of 94.5±25.9 °C . The compound has a molar refractivity of 30.9±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 102.9±3.0 cm3 .Aplicaciones Científicas De Investigación

Structural and Conformational Analysis : The molecule of 3,5-difluoro-4-nitropyridine N-oxide demonstrates a twisted conformation around the C-NO2 bond, influencing its chemical properties and interactions (Batsanov, 2000).

Reactivity and Synthetic Pathways : The reaction of 3-nitropyridine with sulfite ions leading to disubstituted pyridines showcases the potential of 2,5-Difluoro-3-nitropyridine in synthetic chemistry (Bakke et al., 2000).

Synthesis of Pyridine Derivatives : A method for synthesizing volatile and basic pyridine derivatives, such as 2-chloro-5-fluoropyridine, has been developed, highlighting the versatility of 2,5-Difluoro-3-nitropyridine in producing a range of chemical compounds (Hand & Baker, 1989).

Conformational Stability and Spectroscopy : Studies on the conformational stability and vibrational properties of similar nitropyridine derivatives provide insights into the molecular behavior of 2,5-Difluoro-3-nitropyridine (Balachandran et al., 2012).

Molecular Electronics Applications : The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which is structurally related to 2,5-Difluoro-3-nitropyridine, shows potential in molecular electronics, such as in memory devices and nano-actuators (Derosa et al., 2003).

Nucleophilic Substitutions and Reaction Kinetics : The reactivity and kinetics of chloro-nitropyridines, closely related to 2,5-Difluoro-3-nitropyridine, with various nucleophiles have been studied, providing insights into its chemical behavior (Hamed et al., 1997).

Peptide Modification and Biochemistry : 2,2′-Dithiobis(5-nitropyridine) has been used for activating thiol functions in peptides, demonstrating the biochemical applications of nitropyridine derivatives (Rabanal et al., 1996).

Quantum Mechanical and Spectroscopic Studies : Quantum mechanical and spectroscopic investigations on similar bromo-nitropyridine compounds provide a framework for understanding the electronic and vibrational characteristics of 2,5-Difluoro-3-nitropyridine (Abraham et al., 2017).

Ring-Opening Reactions : Studies on the reaction of 2-chloro-3-nitropyridine with hydroxide ions reveal insights into ring-opening reactions, which could be relevant to the chemical behavior of 2,5-Difluoro-3-nitropyridine (Haynes & Pett, 2007).

Tautomeric Equilibria and Electronic Spectra : Research on the tautomeric equilibria and electronic spectra of substituted nitropyridines can inform the understanding of 2,5-Difluoro-3-nitropyridine's electronic properties (Hilal & El-Basil, 1981).

Safety And Hazards

2,5-Difluoro-3-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using personal protective equipment .

Propiedades

IUPAC Name |

2,5-difluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMUUROJPIKOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50666690 | |

| Record name | 2,5-Difluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-3-nitropyridine | |

CAS RN |

179558-82-8 | |

| Record name | 2,5-Difluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and triflu](/img/no-structure.png)

![1-(2-Biphenyl-4-ylethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B574484.png)

![3,3'-Dimethyl[1,1'-biphenyl]-2,2'-dithiol](/img/structure/B574485.png)

![N-[(R)-1-Formylbutyl]carbamic acid tert-butyl ester](/img/structure/B574490.png)